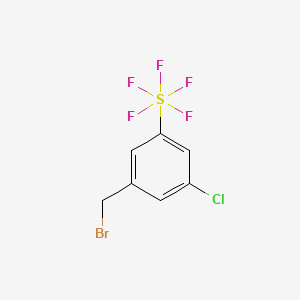

3-Chloro-5-(pentafluorosulfur)benzyl bromide

Description

3-Chloro-5-(pentafluorosulfur)benzyl bromide (CAS: 1240257-05-9) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with a chlorine atom and a pentafluorosulfur (SF5) group at the 3- and 5-positions, respectively. The SF5 group is a highly electronegative and sterically demanding substituent known to enhance thermal stability, lipophilicity, and bioactivity in pharmaceuticals and agrochemicals . This compound serves as a critical electrophilic reagent for introducing the SF5 moiety into organic frameworks via nucleophilic substitution or transition metal-catalyzed coupling reactions . Analytical characterization methods include NMR, LC-MS, and HPLC, as indicated by product specifications .

Properties

IUPAC Name |

[3-(bromomethyl)-5-chlorophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF5S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRNMUYUJBXJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201187970 | |

| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-05-9 | |

| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[3-(Bromomethyl)-5-chlorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out under controlled conditions using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of 3-Chloro-5-(pentafluorosulfur)benzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of benzyl derivatives with reduced sulfur functionalities.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzyl derivatives with reduced sulfur functionalities.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzyl bromide is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Medicine: Investigated for its potential use in the development of pharmaceuticals with specific therapeutic properties.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of the pentafluorosulfur group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 3-Chloro-5-(pentafluorosulfur)benzyl bromide with structurally related benzyl bromides:

Key Observations :

- The SF5 group (in the target compound) provides superior electron-withdrawing effects compared to CF3 or OCF3, enhancing metabolic stability and binding affinity in bioactive molecules .

- Fluorine substitution (e.g., in 3-Fluoro-5-(pentafluorothio)benzyl bromide) increases polarity and alters pharmacokinetic profiles .

- Trifluoromethoxy (OCF3) substituents (e.g., CAS 886503-33-9) are less sterically bulky than SF5, favoring different regioselectivity in reactions .

Comparison with Trifluoromethyl Analogs :

- 2-Chloro-5-(trifluoromethyl)benzyl bromide (CAS 237761-77-2) exhibits lower thermal stability due to the weaker electron-withdrawing capacity of CF3 compared to SF5 .

- 3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS 886503-33-9) shows higher solubility in polar solvents owing to the OCF3 group’s oxygen atom .

Biological Activity

Overview

3-Chloro-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrClF5S and a molecular weight of 331.53 g/mol. It is characterized by the presence of a pentafluorosulfur group, which significantly influences its chemical reactivity and biological activity. This compound is utilized in various fields, including organic synthesis, medicinal chemistry, and agrochemical development.

The biological activity of 3-Chloro-5-(pentafluorosulfur)benzyl bromide primarily stems from its ability to interact with nucleophiles, leading to the formation of covalent bonds with target biomolecules. The pentafluorosulfur group enhances the compound's reactivity, making it a valuable reagent in various chemical transformations. The specific pathways and molecular targets depend on the nature of the nucleophiles involved in the reactions.

The compound undergoes several types of reactions that contribute to its biological activity:

- Nucleophilic Substitution Reactions : The bromide group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

- Oxidation Reactions : It can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : Reduction can lead to benzyl derivatives with altered sulfur functionalities.

Biological Applications

3-Chloro-5-(pentafluorosulfur)benzyl bromide has been investigated for its potential applications in drug discovery and development:

- Medicinal Chemistry : The compound is explored for developing pharmaceuticals due to its unique properties that may enhance metabolic stability and selectivity.

- Biological Activity Studies : Research has shown that compounds containing pentafluorosulfur groups exhibit distinct biological activities, making them candidates for further investigation in therapeutic contexts.

Case Studies

Recent studies have highlighted the significance of pentafluorosulfur-containing compounds in biological systems:

- Inhibition Studies : A study demonstrated that derivatives of 3-Chloro-5-(pentafluorosulfur)benzyl bromide exhibited inhibitory effects on certain enzymes, suggesting potential applications in treating diseases related to enzyme dysfunction.

- Toxicological Assessments : Toxicity evaluations have indicated that while the compound shows promise in biological applications, careful assessment is necessary due to the potential for adverse effects associated with fluorinated compounds.

Data Summary

The following table summarizes key properties and findings related to 3-Chloro-5-(pentafluorosulfur)benzyl bromide:

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClF5S |

| Molecular Weight | 331.53 g/mol |

| CAS Number | 1240257-05-9 |

| Key Functional Group | Pentafluorosulfur |

| Potential Applications | Drug discovery, organic synthesis |

| Biological Activity | Enzyme inhibition, metabolic studies |

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-5-(pentafluorosulfur)benzyl bromide?

The synthesis of this compound typically involves radical addition of pentafluorosulfur bromide (SFBr) to chloro-substituted aromatic precursors. Evidence from analogous systems (e.g., SFBr addition to olefins) suggests using free-radical initiators like peroxides under controlled thermal conditions . For benzyl bromide derivatives, HBr-mediated bromination of benzyl alcohol analogs is common, but SF group incorporation requires inert atmospheres (N/Ar) and non-polar solvents (e.g., CCl) to minimize side reactions .

Q. How should researchers characterize the purity and structure of this compound?

Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC/MS): Detect molecular ion peaks (e.g., [M]) and fragmentation patterns. For derivatives, trifluoroacetyl groups enhance volatility and spectral resolution .

- NMR Spectroscopy: F NMR is critical for identifying SF group environments, while H NMR resolves benzyl bromide protons (δ ~4.5–5.0 ppm) .

- Elemental Analysis: Confirm stoichiometry of Cl, Br, and F atoms .

Q. What safety protocols are essential for handling this compound?

- Storage: Store at 2–8°C in amber glass vials under inert gas to prevent hydrolysis or photodegradation. Avoid contact with moisture .

- PPE: Use nitrile gloves, fume hoods, and eye protection. SFBr derivatives may release toxic HF or HBr upon decomposition .

Advanced Research Questions

Q. How does the pentafluorosulfur group influence electrophilic substitution patterns in aromatic systems?

The SF group is a strong electron-withdrawing meta-director. In 3-chloro-5-(pentafluorosulfur)benzyl bromide, the para-position to SF is sterically hindered, favoring reactions (e.g., nucleophilic displacement of bromide) at the benzyl carbon. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reactivity data for substituted benzyl bromides?

Discrepancies may arise from solvent polarity, catalyst choice, or competing reaction pathways. For example:

Q. How can derivatization improve detection limits in trace analysis?

- Trifluoroacetylation: Reacting the benzyl bromide with trifluoroacetic anhydride forms a volatile derivative for GC/MS, lowering detection limits to ng/mL levels .

- HPLC Optimization: Use pentafluorophenyl columns to enhance retention and separation of SF-containing analogs. Adjust mobile phase pH to 3–5 to minimize silanol interactions .

Q. What mechanistic insights explain SF5_55Br’s reactivity compared to SF5_55Cl?

SFBr exhibits higher electrophilicity due to weaker S–Br bonds (vs. S–Cl), enabling faster radical chain propagation. Kinetic studies show SFBr additions proceed at lower activation energies (ΔG ~15–20 kJ/mol less than SFCl) in aromatic systems .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.